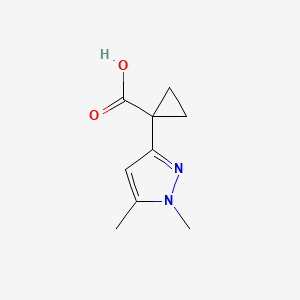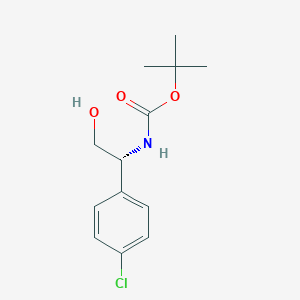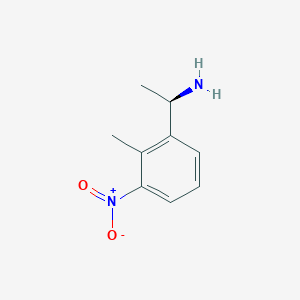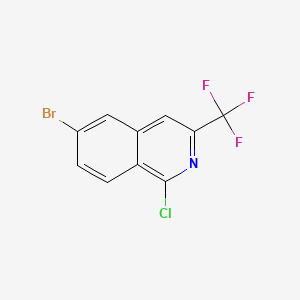
6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups attached to an isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives. For instance, starting with 3-(trifluoromethyl)isoquinoline, bromination and chlorination reactions can be carried out using reagents such as bromine and thionyl chloride under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and liquid crystals.
作用機序
The mechanism of action of 6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the halogen atoms can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
6-Bromo-1-chloroisoquinoline: Lacks the trifluoromethyl group, which can affect its chemical properties and applications.
3-(Trifluoromethyl)isoquinoline: Lacks the bromine and chlorine atoms, which can influence its reactivity and biological activity.
6-Bromo-3-(trifluoromethyl)isoquinoline:
Uniqueness
6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline is unique due to the presence of all three functional groups (bromine, chlorine, and trifluoromethyl) on the isoquinoline core. This combination of substituents can impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H4BrClF3N |
|---|---|
分子量 |
310.50 g/mol |
IUPAC名 |
6-bromo-1-chloro-3-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-1-2-7-5(3-6)4-8(10(13,14)15)16-9(7)12/h1-4H |
InChIキー |
GGMJKXVHDYSAAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C(C=C2C=C1Br)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


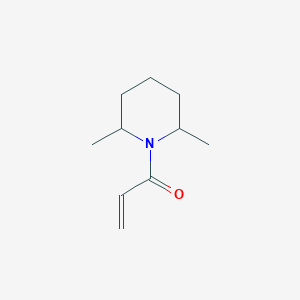
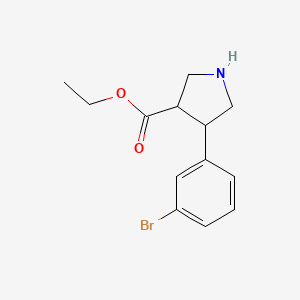
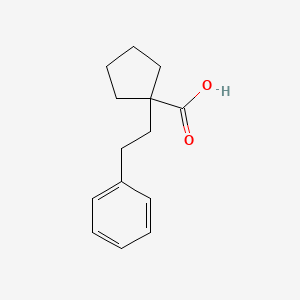
![1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanaminehydrochloride](/img/structure/B13577584.png)
![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13577587.png)
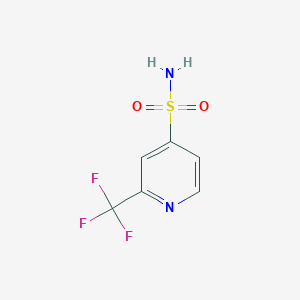
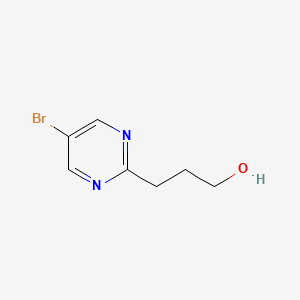
![2-(1,3-Dioxaindan-5-yl)-5-[({[1,1'-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B13577611.png)
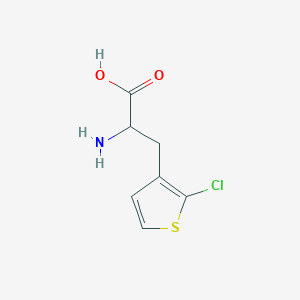
![{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride](/img/structure/B13577640.png)
